molecular formula C23H34O5 B12524501 5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one CAS No. 838835-04-4

5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one

Cat. No.: B12524501
CAS No.: 838835-04-4
M. Wt: 390.5 g/mol
InChI Key: DLXZACVOPKLRPQ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one is a complex organic compound with a unique structure that includes a furanone ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the furanone ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy acid or an ester.

    Introduction of the hydroxy group: This step often involves the use of a hydroxylating agent, such as hydrogen peroxide or a peracid.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, using a methoxyphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The furanone ring can be reduced to form a dihydrofuranone.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Products include ketones, aldehydes, and carboxylic acids.

    Reduction: Products include dihydrofuranones and tetrahydrofuranones.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized derivatives.

Scientific Research Applications

5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but lacks the furanone ring.

    5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone: Similar phenyl group but different overall structure.

    4-Hydroxy-3-methoxyphenylacetone: Similar functional groups but different backbone.

Uniqueness

5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one is unique due to its combination of a furanone ring, hydroxy groups, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

838835-04-4

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

2-hydroxy-3-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-3-4-5-6-7-8-9-10-11-15-23(26,20-17-21(24)28-22(20)25)18-13-12-14-19(16-18)27-2/h12-14,16-17,22,25-26H,3-11,15H2,1-2H3

InChI Key

DLXZACVOPKLRPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C1=CC(=CC=C1)OC)(C2=CC(=O)OC2O)O

Origin of Product

United States

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